molecular formula C24H28O12 B1260061 Picroside IV CAS No. 211567-04-3

Picroside IV

Cat. No.: B1260061
CAS No.: 211567-04-3
M. Wt: 508.5 g/mol
InChI Key: AKYYFSOMEOHPPO-LQQBYVAQSA-N
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Description

Picroside IV is an iridoid glycoside found in the underground parts of Picrorhiza scrophulariiflora. It is a derivative of Catalpol, which is known for its neuroprotective, hypoglycemic, anti-inflammatory, anti-cancer, anti-spasmodic, anti-oxidant, and anti-HBV effects . This compound has garnered significant interest due to its potential therapeutic applications and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Picroside IV involves several steps, starting from the extraction of the compound from the roots of Picrorhiza scrophulariiflora. The process typically includes:

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. biotechnological approaches, including plant tissue culture and genetic engineering, are being explored to enhance the yield of this compound from Picrorhiza scrophulariiflora .

Chemical Reactions Analysis

Types of Reactions: Picroside IV undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

Picroside IV has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its role in cellular signaling pathways and its effects on various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, diabetes, inflammation, cancer, and viral infections.

    Industry: Explored for its potential use in the development of new pharmaceuticals and nutraceuticals .

Mechanism of Action

Picroside IV exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

Picroside IV is compared with other iridoid glycosides, such as:

Uniqueness of this compound: this compound stands out due to its broad spectrum of biological activities and potential therapeutic applications. Its unique combination of neuroprotective, anti-inflammatory, antioxidant, and hypoglycemic effects makes it a promising candidate for further research and development .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O12/c25-10-24-16-13(17(28)21(24)36-24)7-8-32-22(16)35-23-20(31)19(30)18(29)14(34-23)9-33-15(27)6-3-11-1-4-12(26)5-2-11/h1-8,13-14,16-23,25-26,28-31H,9-10H2/b6-3+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYYFSOMEOHPPO-LQQBYVAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC(=O)C=CC5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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